4-Phenylpyridine N-oxide

Asymmetric Catalysis Epoxidation Catalyst Stability

Asymmetric epoxidation often suffers from poor enantioselectivity and catalyst degradation. 4-Phenylpyridine N-oxide is the additive of choice for Jacobsen-Katsuki epoxidation, enabling up to 87% ee while preventing catalyst degradation for robust, scalable processes. It is also proven superior in chiral Al(III) salen-catalyzed hydrocyanation of nitroolefins (90% ee, 87% yield), where its dual role as axial ligand and cyanide source activator is critical. Bulk quantities available for process development.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 1131-61-9
Cat. No. B075289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpyridine N-oxide
CAS1131-61-9
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=[N+](C=C2)[O-]
InChIInChI=1S/C11H9NO/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyVZOPVKZLLGMDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpyridine N-oxide: Key Properties & Sourcing


4-Phenylpyridine N-oxide (4-PPNO, CAS 1131-61-9) is a heterocyclic aromatic amine N-oxide, specifically a pyridine ring with a phenyl substituent at the 4-position and an N-oxide functional group. This compound is a solid at room temperature with a melting point of 153-155 °C . It is primarily utilized as a specialized additive and co-catalyst in asymmetric catalysis, where its unique electronic and steric properties enable enhanced reaction outcomes compared to unsubstituted or less bulky pyridine N-oxides .

Why 4-Phenylpyridine N-oxide Outperforms Simpler N-Oxides


Direct substitution of 4-Phenylpyridine N-oxide with unsubstituted pyridine N-oxide (PyO) or 4-methylpyridine N-oxide (4-PicO) is not advisable for applications requiring high enantioselectivity or catalyst longevity. The phenyl group at the 4-position imparts a unique combination of electronic and steric properties that are critical for its function as an additive [1]. Specifically, its bulkier steric profile and distinct electron-donating ability (manifested by a predicted pKa of 0.89±0.10 ) influence coordination geometry and stabilize key catalytic intermediates in ways that smaller 4-substituents (e.g., -H, -CH3, -OCH3) cannot replicate [2]. Furthermore, the para-phenyl substitution directs a specific nitration mechanism (conjugated acid) that differs from its ortho- and meta-phenyl isomers, underscoring the regiospecific nature of its chemical behavior [3].

4-Phenylpyridine N-oxide Performance Benchmarks


Catalyst Longevity vs. NMO in Asymmetric Epoxidation

In the asymmetric epoxidation of 6-cyano-2,2-dimethyl-2H-1-benzopyran using Jacobsen-type (salen)Mn(III) catalysts, the NaOCl/4-PPNO oxidant system was found to not degrade the catalyst, in direct contrast to the m-CPBA/NMO system which caused catalyst degradation [1].

Asymmetric Catalysis Epoxidation Catalyst Stability

Enantioselectivity in Jacobsen Epoxidation vs. Alternative Oxidants

Using 4-phenylpyridine N-oxide (4-PPNO) as a co-catalyst with Jacobsen's (salen)Mn(III) catalyst in the epoxidation of 6-cyano-2,2-dimethyl-2H-1-benzopyran, high enantioselectivities were achieved [1]. This performance is notable in the context of asymmetric epoxidation, where achieving high enantiomeric excess (ee) is paramount. For comparison, epoxidation of substituted styrenes using alternative oxidant systems can yield a wide range of ee values (e.g., 30–92% ee [2]), highlighting the specific advantage of the 4-PPNO additive system for this substrate class.

Asymmetric Epoxidation Enantioselectivity Jacobsen Catalyst

Yield and Enantioselectivity in Asymmetric Hydrocyanation

In the asymmetric hydrocyanation of nitroolefins catalyzed by a chiral Al(III) salen complex, using 4-phenylpyridine N-oxide as an additive resulted in an excellent yield of 87% and high enantioselectivity of 90% for the conversion of (2-nitrovinyl)cyclohexane to its corresponding β-nitronitrile [1]. This performance is attributed to the dual role of 4-PPNO as an axial ligand and an activator for the cyanide source (TMSCN), a mechanism not universally shared by other common N-oxide additives [1].

Asymmetric Hydrocyanation Aluminum Catalysis Nitroolefins

Conjugated Acid vs. Free Base Nitration Pathways

Quantum chemical calculations on phenyl-substituted pyridine N-oxide derivatives reveal a fundamental mechanistic difference. While 2- and 3-phenyl derivatives undergo nitration via a free base mechanism, 4-phenylpyridine-N-oxide is calculated to undergo nitration via a conjugated acid mechanism [1]. This regiospecific reactivity is a direct consequence of the phenyl group's position and its electronic influence on the pyridine N-oxide core.

Reaction Mechanism Nitration Computational Chemistry

Photoinduced Electron Transfer (PET) Radical Stability

4-Phenylpyridine N-oxide (ppno) was demonstrated to possess photoinduced electron transfer (PET) properties, a first for a simple pyridine N-oxide group [1]. The radical generated from ppno, formed by PET from the oxygen atom to the 4-phenyl-pyridine moiety, remained stable in the dark in air for at least two weeks [1]. This long-lived radical stability is a notable feature that distinguishes it from many other photoresponsive molecules.

Photoinduced Electron Transfer Photochromism Radical Stability

4-Phenylpyridine N-oxide Application Scenarios


API Synthesis via Asymmetric Epoxidation

4-Phenylpyridine N-oxide is the additive of choice for the Jacobsen-Katsuki asymmetric epoxidation when high enantioselectivity and catalyst longevity are critical, such as in the synthesis of chiral epoxides used in pharmaceuticals like the HIV protease inhibitor Crixivan®. The evidence shows that 4-PPNO not only enables high enantioselectivities (up to 87% ee) [1] but also, unlike other additives like NMO, prevents catalyst degradation [2], ensuring robust and scalable processes [3].

Asymmetric Hydrocyanation for Chiral β-Nitronitriles

For the synthesis of chiral β-nitronitriles, key intermediates for β-amino acids and other nitrogen-containing compounds, 4-Phenylpyridine N-oxide is a proven superior additive. It enables high yields (87%) and exceptional enantioselectivity (90%) in the hydrocyanation of nitroolefins catalyzed by chiral Al(III) salen complexes [4]. Its dual role as an axial ligand and cyanide source activator is a specific, advantageous mechanism that alternative N-oxides may not replicate [4].

Photoresponsive Materials and Radical Systems

The unique and stable photoinduced electron transfer (PET) properties of 4-Phenylpyridine N-oxide, which generates an air-stable radical for at least two weeks, make it a compelling building block for novel photoresponsive materials [5]. Its ability to act as both an electron-withdrawing group and an electron donor upon coordination further expands its utility in designing advanced functional materials for optical switching or energy conversion applications [5].

Regiospecific Nitration Functionalization

Researchers targeting selective functionalization of pyridine N-oxides should select 4-Phenylpyridine N-oxide when a nitration reaction is planned. Its unique propensity to nitrate via a conjugated acid mechanism, distinct from the free base mechanism of its 2- and 3-phenyl isomers, provides a predictable and regiospecific synthetic outcome [6]. This can be exploited for the controlled synthesis of complex molecular architectures.

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